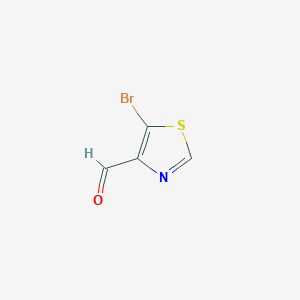
6-fluoro-8-nitroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-8-nitroquinolin-3-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8-nitroquinolin-3-ol typically involves the introduction of fluorine and nitro groups into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion, followed by nitration. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the substitution and nitration reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-8-nitroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Reduction: The major product is 6-amino-8-nitroquinolin-3-ol.
Substitution: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Scientific Research Applications
6-fluoro-8-nitroquinolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-fluoro-8-nitroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and nitro groups enhance its binding affinity and specificity towards these targets. For example, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline: Lacks the nitro group, which may result in different biological activities.
8-nitroquinoline: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
6,8-difluoroquinoline: Contains two fluorine atoms, which may enhance its biological activity compared to 6-fluoro-8-nitroquinolin-3-ol.
Uniqueness
This compound is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
Properties
CAS No. |
1386998-10-2 |
|---|---|
Molecular Formula |
C9H5FN2O3 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



